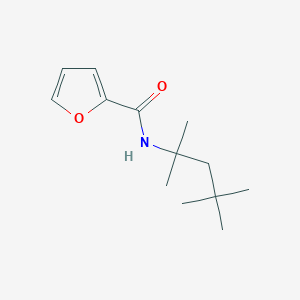
2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in the scientific community due to its potential in epigenetic research and drug development.
Mécanisme D'action
2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide inhibits JMJD3 activity by binding to its catalytic domain and preventing it from demethylating H3K27me3. This results in an accumulation of H3K27me3, leading to transcriptional repression of target genes. This compound has been shown to be selective for JMJD3 over other histone demethylases, making it a valuable tool for studying the specific role of JMJD3 in biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of JMJD3 activity by this compound has been linked to changes in gene expression, cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide is its specificity for JMJD3, allowing for the study of the specific role of JMJD3 in biological processes. This compound has also been shown to be effective in vivo, making it a valuable tool for studying the role of JMJD3 in animal models. However, this compound has limited solubility in aqueous solutions, making it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide in scientific research. One area of interest is the role of JMJD3 in cancer development and progression. This compound has been shown to inhibit the proliferation of cancer cells, suggesting that targeting JMJD3 with this compound could be a potential therapeutic strategy for cancer treatment. Another potential future direction is the use of this compound in the study of neurodegenerative diseases, as JMJD3 has been implicated in the regulation of neuronal gene expression. Overall, this compound has the potential to be a valuable tool for studying the role of JMJD3 in various biological processes and for the development of novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide involves a multi-step process, starting with the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-chlorobenzamide. The final step involves the reaction of this intermediate with morpholine and sulfonyl chloride to yield this compound.
Applications De Recherche Scientifique
2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research to study the role of JMJD3 in various biological processes. JMJD3 is a histone demethylase that specifically demethylates H3K27me3, a repressive histone mark, and plays an important role in regulating gene expression. This compound has been shown to inhibit JMJD3 activity and subsequently increase H3K27me3 levels, leading to changes in gene expression.
Propriétés
IUPAC Name |
2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O5S/c1-10-8-14(18-24-10)17-15(20)12-9-11(2-3-13(12)16)25(21,22)19-4-6-23-7-5-19/h2-3,8-9H,4-7H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPDFLEBOWICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)
![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)



![2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5701029.png)


